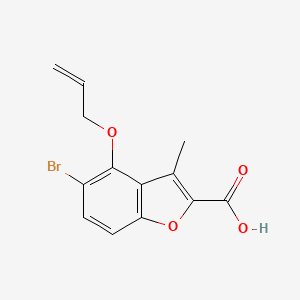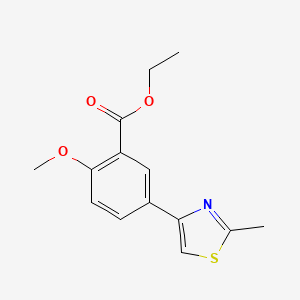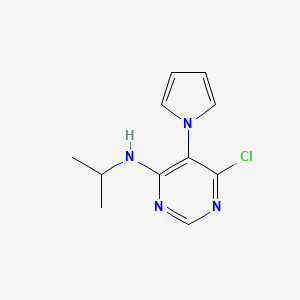
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is a complex organic compound that belongs to the benzofuran family. This compound is characterized by the presence of an allyloxy group, a bromine atom, and a carboxylic acid group attached to a benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Bromine Atom: Bromination of the benzofuran ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Allyloxy Group: The allyloxy group is introduced through an etherification reaction using an allyl halide and a suitable base.
Carboxylation: The carboxylic acid group is introduced via carboxylation of a suitable intermediate, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Esterification: Alcohols, acid catalysts (H2SO4, HCl)
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Reduced derivatives such as alcohols or alkanes
Substitution: Substituted benzofuran derivatives
Esterification: Ester derivatives
Aplicaciones Científicas De Investigación
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups
Comparación Con Compuestos Similares
Similar Compounds
4-(Allyloxy)benzaldehyde: Shares the allyloxy group but lacks the bromine and carboxylic acid groups.
5-Bromo-3-methylbenzofuran: Contains the bromine and benzofuran ring but lacks the allyloxy and carboxylic acid groups.
3-Methylbenzofuran-2-carboxylic acid: Contains the carboxylic acid group but lacks the allyloxy and bromine groups.
Uniqueness
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the allyloxy group, bromine atom, and carboxylic acid group in a single molecule allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C13H11BrO4 |
|---|---|
Peso molecular |
311.13 g/mol |
Nombre IUPAC |
5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrO4/c1-3-6-17-12-8(14)4-5-9-10(12)7(2)11(18-9)13(15)16/h3-5H,1,6H2,2H3,(H,15,16) |
Clave InChI |
WUKCHBPACJAWEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C(=C(C=C2)Br)OCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)





![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)

![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)


![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

